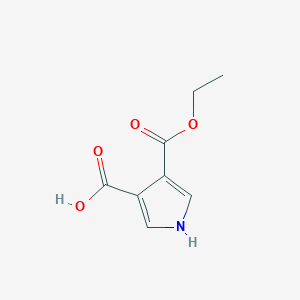![molecular formula C17H11ClN4 B3010224 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-73-6](/img/structure/B3010224.png)
3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Pyrazolo[1,5-a]pyrimidines have been explored for their antiproliferative and proapoptotic properties, particularly in the context of cancer cell growth inhibition and apoptosis induction through the modulation of specific pathways such as Src phosphorylation and BCL2 gene expression . Additionally, these compounds have shown promise as inhibitors of mycobacterial ATP synthase, which is significant for the treatment of Mycobacterium tuberculosis . Furthermore, derivatives of this class have been investigated for their antagonistic activity against serotonin 5-HT6 receptors, with the nature and position of substituents playing a crucial role in their activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including condensation reactions and cyclization processes. For instance, the synthesis of a related compound involved the condensation of trifluoro-1-(p-tolyl)butane-1,3-dione with an amine precursor, followed by cyclization with hydrazine hydrate . The synthesis of approximately 70 novel derivatives for anti-mycobacterial activity also highlights the versatility of the synthetic routes that can be employed to introduce various substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a dichlorophenyl derivative was determined to understand its interaction with biological targets . Molecular modeling simulations have been used to hypothesize the mode of action at the molecular level, which is essential for the design of more potent inhibitors . The structure-activity relationship (SAR) studies of these compounds further elucidate the importance of specific functional groups and their positions for the desired biological activity .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents on the aromatic rings. These substituents can affect the compound's ability to interact with various enzymes or receptors. For instance, the presence of a sulfonyl group and its position on the pyrazolo[1,5-a]pyrimidine core were found to be critical for the antagonistic activity against serotonin 5-HT6 receptors . The SAR studies provide insights into how different chemical modifications can enhance or reduce the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, stability, and molecular weight, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, the introduction of a trifluoromethyl group in one of the derivatives was likely aimed at increasing its lipophilicity, which could potentially affect its bioavailability and metabolic stability . The compounds' stability in mouse and human liver microsomes was also assessed to predict their in vivo stability .
Scientific Research Applications
1. Affinity for Adenosine Receptors
Pyrazolo[3,4-d]pyrimidines, including compounds with a 3-chlorophenyl group, have shown affinity for A1 adenosine receptors. This affinity is demonstrated through specific binding assays, indicating potential applications in modulating adenosine receptor activity (Harden, Quinn, & Scammells, 1991).
2. Antiproliferative and Antimicrobial Activities
Rhenium(I) complexes with 7-(4-chlorophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine ligands have shown potent cytotoxic nature against HCT116 cells, suggesting antiproliferative applications. These complexes also display significant antimicrobial activity, highlighting their potential in medicinal chemistry (Varma et al., 2020).
3. Anti-Mycobacterial Activity
Compounds with pyrazolo[1,5-a]pyrimidine structures have been identified as potent inhibitors of mycobacterial ATP synthase, specifically for treating Mycobacterium tuberculosis. Structure-activity relationship studies of these compounds provide insights into their potential as inhibitors of mycobacterial growth (Sutherland et al., 2022).
4. Antitumor Activities
Several derivatives of pyrazolo[1,5-a]pyrimidine, including those with a 4-chlorophenyl group, have been synthesized and evaluated for antitumor activities. These compounds show potential in inhibiting the proliferation of tumor cells, indicating their relevance in cancer research (Xin, 2012).
Future Directions
The future directions of research on “3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine” and related compounds could involve the design and synthesis of new structural chemotypes with significant chemotherapeutic activities . This could include the development of more efficient synthesis methods and the exploration of their biological activities against various diseases .
properties
IUPAC Name |
3-(4-chlorophenyl)-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4/c18-14-3-1-12(2-4-14)15-11-21-22-16(7-10-20-17(15)22)13-5-8-19-9-6-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYISQSLNPJNSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3010141.png)
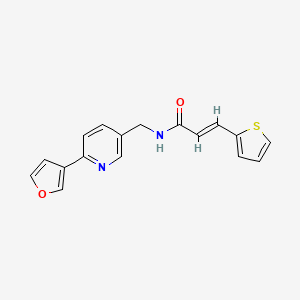

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)
![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)

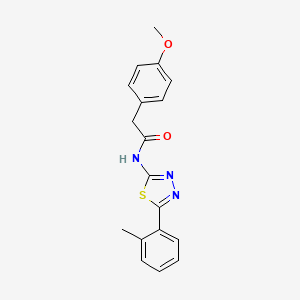
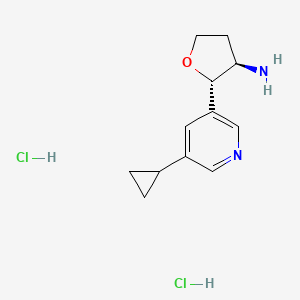
![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)
![4-chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3010154.png)

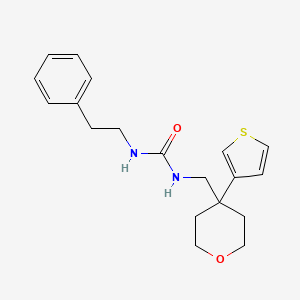
![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)
